3-(Diphenylphosphino)benzoic acid
Overview
Description
3-(Diphenylphosphino)benzoic acid is an organophosphorus compound with the molecular formula C19H15O2P. It is a derivative of benzoic acid where a diphenylphosphino group is attached to the benzene ring. This compound is known for its applications in organic synthesis, particularly in the formation of phosphine ligands used in various catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Diphenylphosphino)benzoic acid can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 3-bromobenzoic acid under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The carboxylic acid group can participate in esterification reactions.
Coupling Reactions: It can act as a ligand in palladium-catalyzed cross-coupling reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Esterification: Alcohols and acid chlorides are typical reagents under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene are frequently used
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Esters: Resulting from esterification reactions.
Coupled Products: Various organic molecules synthesized through cross-coupling reactions
Scientific Research Applications
3-(Diphenylphosphino)benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in catalytic processes, particularly in palladium-catalyzed cross-coupling reactions.
Biology: Investigated for its potential in modifying biological molecules through phosphine-based reactions.
Medicine: Explored for its role in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphino)benzoic acid primarily involves its role as a ligand in catalytic reactions. The diphenylphosphino group coordinates with metal centers, such as palladium, to form active catalytic complexes. These complexes facilitate various organic transformations, including cross-coupling reactions, by stabilizing reaction intermediates and lowering activation energies .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diphenylphosphino)benzoic acid
- 2-(Diphenylphosphino)benzoic acid
- Diphenylphosphine oxide
Uniqueness
3-(Diphenylphosphino)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and coordination properties. Compared to its isomers, it may exhibit different steric and electronic effects, making it suitable for specific catalytic applications .
Properties
IUPAC Name |
3-diphenylphosphanylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15O2P/c20-19(21)15-8-7-13-18(14-15)22(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXILNLYMPCMVPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347911 | |
Record name | 3-(Diphenylphosphino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2129-30-8 | |
Record name | 3-(Diphenylphosphino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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